2-(Pyrimidin-2-ylsulfanyl)aniline
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Overview
Description
2-(Pyrimidin-2-ylsulfanyl)aniline is a chemical compound with the CAS Number: 127813-33-6 . It has a molecular weight of 203.27 and its IUPAC name is 2-(2-pyrimidinylsulfanyl)aniline . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N3S/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 203.27 .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(Pyrimidin-2-ylsulfanyl)aniline are Mer and c-Met kinases . These kinases are commonly overexpressed in various tumors, making them ideal targets for the development of antitumor drugs . Additionally, pyrimidines, including this compound, have been found to have anti-inflammatory effects, attributed to their inhibitory response against certain vital inflammatory mediators .
Mode of Action
This compound interacts with its targets, Mer and c-Met kinases, by inhibiting their activities . This inhibition results in the suppression of tumor growth . In the context of its anti-inflammatory effects, it inhibits the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
The compound affects the biochemical pathways associated with the activities of Mer and c-Met kinases, which are involved in cell growth and survival . In the context of inflammation, it affects the pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Pharmacokinetics
A related compound was found to exhibit exceptional liver microsomal stability in vitro, with a half-life of 531 min in human liver microsome . This suggests that this compound may also have favorable ADME properties, impacting its bioavailability.
Result of Action
The inhibition of Mer and c-Met kinases by this compound can lead to the suppression of tumor growth . Its anti-inflammatory effects result from the inhibition of certain inflammatory mediators, potentially leading to a reduction in inflammation .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been known to exhibit diverse biological potential
Cellular Effects
It is known that pyrimidine derivatives can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrimidine derivatives can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrimidine derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that pyrimidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNIKBSUZMROQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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